Butyrophenonhelveticosid

Cardiac glycoside Na+/K+-ATPase Potassium antagonism

Select Butyrophenonhelveticosid (CAS 35919-82-5) as a specialized cardenolide glycoside for advanced research. Its unique structure, consisting of a strophanthidin aglycone linked to a digitoxose sugar moiety, makes it an ideal tool for SAR studies on Na+/K+-ATPase binding kinetics [, ]. It is a critical reference standard for LC-ESI-MS/MS analytical identification and for developing selective immunoassays to differentiate structurally related cardiac glycosides [, ]. Ensure assay accuracy and probe specific biological mechanisms with this key compound.

Molecular Formula C39H52O9
Molecular Weight 664.8 g/mol
CAS No. 35919-82-5
Cat. No. B15477561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrophenonhelveticosid
CAS35919-82-5
Molecular FormulaC39H52O9
Molecular Weight664.8 g/mol
Structural Identifiers
SMILESCCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)C8=CC=CC=C8
InChIInChI=1S/C39H52O9/c1-4-14-39(26-8-6-5-7-9-26)47-31-20-33(45-24(2)34(31)48-39)46-27-10-16-36(23-40)29-11-15-35(3)28(25-19-32(41)44-22-25)13-18-38(35,43)30(29)12-17-37(36,42)21-27/h5-9,19,23-24,27-31,33-34,42-43H,4,10-18,20-22H2,1-3H3/t24?,27-,28+,29?,30?,31?,33-,34+,35+,36-,37-,38-,39?/m0/s1
InChIKeyFZSCXXRCCXPHSI-KTERBZBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyrophenonhelveticosid (Helveticoside): Baseline Data for Cardiac Glycoside Research Procurement


Butyrophenonhelveticosid (CAS 35919-82-5), also known as Helveticoside or Strophanthidin-digitoxoside, is a cardenolide glycoside [1] that functions as a cardiac glycoside [2]. It is a secondary metabolite found in several plant species [1]. The compound consists of the aglycone strophanthidin linked to a digitoxose sugar moiety at the 3-position [1]. As a cardiac glycoside, its primary known mechanism of action is the inhibition of the Na+/K+-ATPase pump , a target shared by drugs like digoxin and digitoxin. However, its specific properties differentiate it from other compounds in this class.

Why Cardiac Glycoside Analogs Cannot Substitute for Butyrophenonhelveticosid


The therapeutic effects of cardiac glycosides on the heart are qualitatively similar, but they differ strongly in their pharmacokinetic and pharmacodynamic properties [1]. This class is known for its narrow therapeutic index, and small structural differences between analogs like digitoxin, ouabain, and helveticoside lead to significant variations in binding kinetics, metabolic stability, and off-target effects [2]. Therefore, substituting one cardiac glycoside for another in research or industrial applications without understanding these specific differences can lead to erroneous conclusions regarding potency, toxicity, and mechanism of action.

Butyrophenonhelveticosid (Helveticoside) Procurement Evidence: Quantified Differentiation from Analogs


Helveticoside Exhibits an Intermediate Potassium Antagonism Profile vs. Other Cardiac Glycosides

In a direct comparative study, the antagonism of potassium against the toxicity of several cardiac glycosides was assessed in guinea pigs. The rank order of antagonism was Gitaloxigenin > Dt 21 = Helveticoside > Digitoxin ≥ Lanadoxin ≥ Ouabain [1]. This indicates that Helveticoside's effect is antagonized by potassium to a lesser degree than digitoxin and ouabain, but to a greater degree than gitaloxigenin. The study suggests the elimination rate of these glycosides decreases in the same order.

Cardiac glycoside Na+/K+-ATPase Potassium antagonism

Helveticoside Demonstrates Lower Affinity for Specific Anti-Ouabain Antibodies than Digitoxin

An ELISA-based competitive binding assay evaluated the ability of various cardiac glycosides to inhibit the binding of monoclonal antibodies (mAbs) raised against ouabain. The IC50 values were determined for several compounds against four different mAbs (26-10c, 1-10c, 7-1c, 5A12c) [1]. Helveticoside demonstrated an IC50 of 0.20 μM for the first antibody and 150 μM for the other three. In contrast, Digitoxin exhibited an IC50 of 0.02 μM against the first antibody and 3 μM for the other three [1].

Immunoassay Cardiac glycoside Antibody specificity

Class-Level Inference: Helveticoside's Aglycone (Strophanthidin) Displays Cytotoxicity Across Multiple Cancer Cell Lines

While direct comparative cytotoxicity data for Helveticoside is sparse, studies on its aglycone, strophanthidin, provide class-level insight. Strophanthidin exhibited moderate cytotoxicity against three human cancer cell lines, with IC50 values of 1.06 ± 0.12 μM (MCF-7, breast), 0.29 ± 0.01 μM (NCI-H460, lung), and 1.72 ± 0.02 μM (HepG2, liver) [1]. This profile differs from reevesioside J, another cardenolide in the same study, which showed higher potency on MCF-7 and HepG2 cells but lower potency on NCI-H460 cells [1].

Cytotoxicity Cancer Strophanthidin

Strategic Application Scenarios for Butyrophenonhelveticosid in Scientific Research


Cardiac Glycoside Research Requiring Distinct Immunological Profile

Based on evidence that Helveticoside exhibits a 50-fold lower affinity for certain anti-ouabain antibodies compared to Digitoxin [1], this compound is an ideal choice for developing or validating immunoassays for cardiac glycosides. Its distinct cross-reactivity profile allows it to be used as a specific control or standard to ensure assay selectivity and to differentiate between structurally related compounds.

In Vivo Pharmacology Studies on Electrolyte-Drug Interactions

The unique, intermediate ranking of Helveticoside in potassium antagonism studies, positioned between Gitaloxigenin and Digitoxin/Ouabain [1], makes it a valuable tool for in vivo research. Investigators studying how electrolyte imbalances (e.g., hypo/hyperkalemia) modulate the efficacy and toxicity of cardiac glycosides can use Helveticoside as a reference compound with a known, quantifiable sensitivity profile to potassium.

Reference Standard for LC-MS Analysis of Plant Extracts

Helveticoside has been successfully characterized as one of six major cardiac glycosides in the complex mixture 'strophanthin-K' using LC-ESI-MS/MS [1]. Its defined retention time and mass spectral fragmentation pattern make it a reliable reference standard for the analytical identification and quantification of cardiac glycosides in botanical samples or complex biological matrices.

Functional Comparison in Na+/K+-ATPase Inhibition Assays

While all cardiac glycosides inhibit Na+/K+-ATPase, their binding kinetics and off-rates differ. The data showing Helveticoside's distinct antagonism by potassium [1] suggests it may have a different binding mode or residence time on the pump. Researchers seeking to probe the structure-activity relationship (SAR) of the cardiac glycoside binding site on Na+/K+-ATPase can use Helveticoside to explore how specific sugar moieties influence binding dynamics and functional inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyrophenonhelveticosid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.